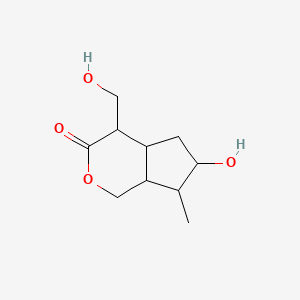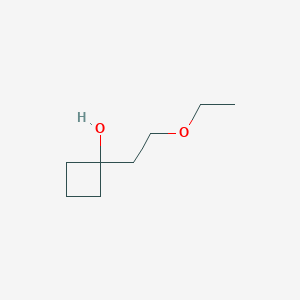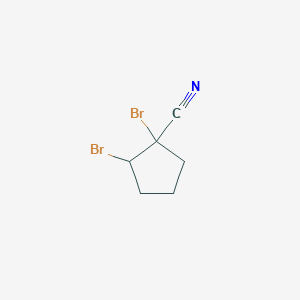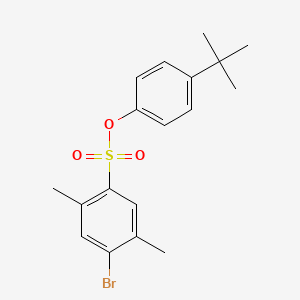
4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole is a complex organic compound characterized by the presence of bromine, phenylsulfonyl, and trifluoromethyl groups attached to an indole core
Preparation Methods
The synthesis of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole typically involves multiple steps, including the introduction of the bromine, phenylsulfonyl, and trifluoromethyl groups onto the indole ring. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Phenylsulfonylation: Attachment of the phenylsulfonyl group using reagents like phenylsulfonyl chloride in the presence of a base.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: The indole core can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-Bromo-1-(phenylsulfonyl)-6-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:
4-Bromo-1-(phenylsulfonyl)-1H-indole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Phenylsulfonyl)-6-(trifluoromethyl)-1H-indole:
4-Bromo-1-(trifluoromethyl)-1H-indole: Lacks the phenylsulfonyl group, altering its interaction with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.
Properties
CAS No. |
1799439-12-5 |
|---|---|
Molecular Formula |
C15H9BrF3NO2S |
Molecular Weight |
404.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-6-(trifluoromethyl)indole |
InChI |
InChI=1S/C15H9BrF3NO2S/c16-13-8-10(15(17,18)19)9-14-12(13)6-7-20(14)23(21,22)11-4-2-1-3-5-11/h1-9H |
InChI Key |
HKYFSVUVPGNLES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272862.png)
![2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272863.png)


![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12272882.png)
![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)


![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12272902.png)
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)

![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)
